Geraniol (CAS 106-24-1) is an acyclic monoterpene alcohol and the primary component of several essential oils, including those from palmarosa and rose. It is recognized for its characteristic sweet, rose-like floral scent and is a foundational material in the fragrance, flavor, and cosmetic industries. Beyond its sensory properties, Geraniol is an established biopesticide, exhibiting well-documented insect repellent, acaricidal, and antifungal activities that are critical for its use in agricultural and consumer product formulations. Its specific isomeric (trans) configuration distinguishes it from its cis-isomer, Nerol, leading to significant differences in biological activity and physical properties relevant to formulation and performance.
Substituting high-purity Geraniol with its cis-isomer Nerol, other terpene alcohols like Linalool or Citronellol, or crude essential oil mixtures introduces significant performance variability. Nerol, while structurally similar, exhibits a different odor profile and potency, which is critical in fragrance and flavor applications. Functionally, Geraniol demonstrates quantitatively distinct antifungal and insecticidal activities compared to analogs like Linalool and Citronellol, making them non-interchangeable in regulated biopesticide or antimicrobial formulations. Crude oils, with their fluctuating concentrations of Geraniol and presence of other compounds, cannot provide the batch-to-batch consistency required for reproducible results in either chemical synthesis or biological applications. Furthermore, the presence of impurities in lower-grade material can lead to undesirable side reactions or reduced yield when Geraniol is used as a chemical precursor for derivatives like geranyl acetate.
In comparative studies against Candida species, Geraniol consistently demonstrates significantly higher antifungal activity than other common monoterpenes. For instance, the Minimum Inhibitory Concentration (MIC) for Geraniol was 1.25–5 mM/mL, whereas Linalool required 25-100 mM/mL and Citronellal required 100–200 mM/mL to achieve the same effect. Against the dermatophyte *Trichophyton rubrum*, Geraniol (MIC₅₀ = 32 µg/mL) was twice as potent as Citronellol (MIC₅₀ = 64 µg/mL), indicating a more effective compound for antifungal formulations.
| Evidence Dimension | Antifungal Potency (MIC) |
| Target Compound Data | 1.25–5 mM/mL vs. Candida spp.; MIC₅₀ of 32 µg/mL vs. T. rubrum |
| Comparator Or Baseline | Linalool: 25-100 mM/mL vs. Candida spp.; Citronellol: MIC₅₀ of 64 µg/mL vs. T. rubrum |
| Quantified Difference | Up to 20x more potent than Linalool and 40x more potent than Citronellal against Candida spp.; 2x more potent than Citronellol against T. rubrum. |
| Conditions | In vitro broth microdilution assays against various strains of Candida species and Trichophyton rubrum. |
This evidence justifies the selection of Geraniol for developing more concentrated and effective antifungal products in both agricultural and personal care sectors, where lower active ingredient concentration is a key cost and safety driver.
For insect vector control applications, Geraniol shows superior larvicidal activity compared to common analogs. Against the larvae of the West Nile virus vector *Culex pipiens*, Geraniol exhibited an LC50 of 6.86 µg/mL. In the same study, Linalool was significantly less potent, with an LC50 of 14.87 µg/mL. This demonstrates that Geraniol is more than twice as effective for larval control, a critical factor in developing efficient public health and agricultural pest management solutions. While some studies show Linalool can have higher fumigant toxicity against certain pests like spider mites (LC50 = 0.56 mg/l for Linalool vs. a higher range for Geraniol), Geraniol's contact toxicity remains robust (LC50 = 219.69 mg/l).
| Evidence Dimension | Larvicidal Toxicity (LC50) |
| Target Compound Data | 6.86 µg/mL |
| Comparator Or Baseline | Linalool: 14.87 µg/mL |
| Quantified Difference | 2.17x more toxic to Culex pipiens larvae than Linalool. |
| Conditions | Bioassay on larvae of Culex pipiens. |
For formulators of larvicides, specifying Geraniol allows for the creation of products that achieve target efficacy with approximately half the concentration of active ingredient compared to Linalool, impacting cost, safety, and environmental load.
In applications where scent impact is a primary driver of value, Geraniol provides a significant performance advantage over its isomer, Nerol. The odor threshold in air for Geraniol is 14 ng/L, which is more than four times lower than that of Nerol at 60 ng/L. This means a substantially smaller quantity of Geraniol is required to achieve the same olfactory detection level, making it a more efficient and cost-effective choice for creating powerful rose-like floral scents in fine fragrances and consumer products. While both are described as having a rosy, citrus-like odor, Geraniol is often perceived as sweeter and more potent, whereas Nerol is considered softer and more watery.
| Evidence Dimension | Odor Threshold in Air (OT) |
| Target Compound Data | 14 ng/L |
| Comparator Or Baseline | Nerol: 60 ng/L |
| Quantified Difference | 4.3x more potent (lower threshold) than Nerol. |
| Conditions | Odor quality and threshold determination by sensory panel. |
Procuring Geraniol over Nerol allows for the formulation of fragrances with higher sensory impact at lower concentrations, directly improving the cost-in-use and performance of the final product.
Based on its significantly lower Minimum Inhibitory Concentrations (MIC) compared to analogs like Linalool and Citronellol, Geraniol is the preferred active ingredient for agricultural fungicides and topical treatments for dermatophytes. Its higher potency allows for formulations that are effective at lower, more cost-efficient, and potentially safer concentrations.
Geraniol's superior larvicidal toxicity against key insect vectors like *Culex pipiens* makes it a strategic choice for public health and agricultural pest control products. Its demonstrated potency allows for the development of effective biopesticides where minimizing the concentration of the active ingredient is a key objective for environmental and regulatory reasons.
With an odor threshold over four times lower than its isomer Nerol, Geraniol is the optimal choice for perfumers and formulators seeking to create strong, diffusive, and cost-effective rose accords. This allows for a greater sensory impact in fine fragrances, personal care items, and air care products with less material.
Using high-purity Geraniol as a starting material is critical for the synthesis of derivatives like geranyl acetate. Purity ensures predictable reaction kinetics and avoids the formation of unwanted isomeric byproducts that would arise from using a mixture of Geraniol and Nerol, thereby improving yield and simplifying downstream purification processes.
Corrosive;Irritant